Superior Apelin Receptor Selectivity of ML 233 Versus the Angiotensin 1 (AT1) Receptor
ML 233 (the target compound) demonstrates >21-fold selectivity for the apelin receptor (APJ) over the closely related angiotensin 1 (AT1) receptor in cell-based functional assays. This is in contrast to peptide agonists like apelin-13, for which specific AT1 receptor cross-reactivity data in comparable assays is not typically reported or is considered negligible due to high APJ potency . The direct comparison was performed as part of the compound's initial characterization from a high-throughput screen [1].
| Evidence Dimension | Functional Selectivity (EC50) |
|---|---|
| Target Compound Data | APJ EC50 = 3.7 μM; AT1 EC50 = >79 μM |
| Comparator Or Baseline | Apelin-13 (APJ EC50 = 0.37 nM; AT1 EC50 not reported/negligible) |
| Quantified Difference | >21-fold selective for APJ over AT1 receptor |
| Conditions | Cell-based functional agonist assays (HEK293 cells expressing human APJ or AT1 receptors) |
Why This Matters
This selectivity profile is critical for researchers who need to dissect apelinergic signaling pathways without confounding activation of the AT1 receptor, which shares downstream signaling components and is a major target in cardiovascular regulation.
- [1] Khan, P., Maloney, P. R., Hedrick, M., Gosalia, P., Milewski, M., Li, L., ... & Smith, L. H. (2010). Functional Agonists of the Apelin (APJ) Receptor. In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). PMID: 22834038. View Source
